molecular formula C21H16ClNO5S B11306875 3-(4-Chlorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Chlorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11306875
M. Wt: 429.9 g/mol
InChI Key: ZGUHKCBRBZQGDJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-b]pyridine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno[3,2-b]pyridine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the 4-chlorophenyl and 3-hydroxy-4-methoxyphenyl groups through various functional group transformations.

    Oxidation and Reduction Reactions: Utilization of oxidation and reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogenation, nitration, and other substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-(4-Chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and therapeutic effects.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Shares the 4-chlorophenyl group but differs in the core structure.

    (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains similar aromatic groups but has a different core structure.

Uniqueness

3-(4-Chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its thieno[3,2-b]pyridine core, which imparts distinct biological activity and potential therapeutic benefits compared to other similar compounds.

Properties

Molecular Formula

C21H16ClNO5S

Molecular Weight

429.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H16ClNO5S/c1-28-15-7-4-11(8-14(15)24)13-9-16(25)23-18-17(10-2-5-12(22)6-3-10)20(21(26)27)29-19(13)18/h2-8,13,24H,9H2,1H3,(H,23,25)(H,26,27)

InChI Key

ZGUHKCBRBZQGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)Cl)C(=O)O)O

Origin of Product

United States

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